N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

Catalog No.
S6152246
CAS No.
M.F
C15H13N5O2
M. Wt
295.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

Product Name

N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

IUPAC Name

N-(3-methoxyphenyl)-3-(tetrazol-1-yl)benzamide

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

InChI

InChI=1S/C15H13N5O2/c1-22-14-7-3-5-12(9-14)17-15(21)11-4-2-6-13(8-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)

InChI Key

UWNGXCIMBBIMMT-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3

The exact mass of the compound N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is 295.10692467 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a methoxyphenyl group and a tetrazolyl group attached to a benzamide core. The molecular formula of this compound is C14_{14}H14_{14}N4_{4}O, with a molecular weight of approximately 270.29 g/mol. Its structure can be represented by the following canonical SMILES notation:

The presence of the tetrazole ring in the structure is significant, as tetrazoles are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The methoxy group also contributes to the compound's potential pharmacological effects.

, including:

  • Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.
  • Reduction: Reduction reactions can yield amines or other reduced forms.
  • Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

The biological activities of N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide are primarily attributed to its tetrazole moiety. Tetrazoles are known for exhibiting a broad spectrum of pharmacological effects, including: